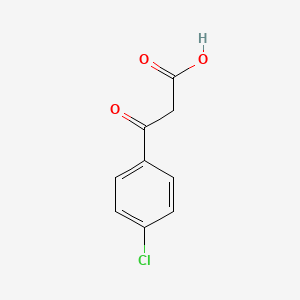

3-(4-Chlorophenyl)-3-oxopropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPXRKDSHDCJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298866 | |

| Record name | 3-(4-chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17589-68-3 | |

| Record name | NSC126610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 3 Oxopropanoic Acid

Historical and Contemporary Approaches to β-Keto Acid Synthesis Relevant to Aromatic Derivatives

The synthesis of β-keto acids and their ester derivatives is a foundational transformation in organic chemistry. Historically, the field has been dominated by a few key name reactions, which have been refined and supplemented over time by more advanced, catalyst-driven methods.

The most traditional and widely recognized method for forming β-keto esters is the Claisen condensation . fiveable.mejove.com This reaction involves the base-promoted self-condensation of an ester containing α-hydrogens. organic-chemistry.org For aromatic derivatives like 3-(4-Chlorophenyl)-3-oxopropanoic acid, a "crossed" or "mixed" Claisen condensation is employed. In this variation, an ester with enolizable α-hydrogens is reacted with a non-enolizable ester, such as an aromatic ester, to prevent a mixture of products. organic-chemistry.org A typical approach involves condensing an acetate (B1210297) ester with an ester of 4-chlorobenzoic acid, or more commonly, condensing a ketone like 4-chloroacetophenone with a carbonate ester. The reaction is driven by the formation of a highly stabilized enolate of the resulting β-dicarbonyl compound, requiring a full equivalent of a strong base like sodium ethoxide or sodium hydride. organic-chemistry.org

Contemporary synthetic chemistry has sought to overcome the limitations of classical methods, such as the need for stoichiometric strong bases and sometimes harsh reaction conditions. Modern approaches offer milder conditions, higher functional group tolerance, and improved efficiency. Key contemporary strategies include:

Decarboxylative Claisen Condensation: This method utilizes substituted malonic acid half-esters (SMAHOs) as pronucleophiles, which condense with acyl donors and subsequently decarboxylate to yield the target β-keto ester. organic-chemistry.org This approach is advantageous as it can be performed under milder conditions than the classic Claisen condensation.

Catalyst-Assisted C-Acylation: The direct acylation of enolates or their synthetic equivalents is a powerful modern technique. Silyl (B83357) enol ethers or ketene (B1206846) silyl acetals can be acylated with acid chlorides in the presence of a Lewis acid catalyst, such as Pentafluorophenylammonium triflate (PFPAT), to produce β-keto esters or β-diketones. organic-chemistry.org

Palladium-Catalyzed Reactions: The chemistry of β-keto esters has been significantly expanded through palladium catalysis. Allylic β-keto esters, for example, can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which can then participate in a variety of subsequent transformations. nih.gov

Direct Coupling Methods: Recent innovations include the direct coupling of activated amides with enolizable esters using potent bases like lithium bis(trimethylsilyl)amide (LiHMDS) to form β-ketoesters at room temperature. organic-chemistry.org

These modern methodologies provide synthetic chemists with a broader toolkit for accessing aromatic β-keto acids and their derivatives with greater precision and efficiency.

Preparation of this compound via Established and Novel Routes

The synthesis of this compound can be achieved through several strategic pathways, leveraging both classical and modern synthetic reactions. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

A robust and widely used strategy for synthesizing β-keto acids is the malonic ester synthesis, which is a prime example of a condensation-decarboxylation pathway. libretexts.org This approach constructs the carbon skeleton through a C-acylation reaction, followed by hydrolysis and thermal decarboxylation.

The synthesis of this compound via this route proceeds in three main steps:

Condensation: Diethyl malonate is acylated with 4-chlorobenzoyl chloride. The reaction is typically mediated by a base, such as sodium ethoxide or magnesium ethoxide, which deprotonates the acidic α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Hydrolysis (Saponification): The resulting diethyl (4-chlorobenzoyl)malonate is treated with a strong base, such as sodium hydroxide, followed by acidification. This step hydrolyzes both ester groups to carboxylic acids, yielding (4-chlorobenzoyl)malonic acid.

Decarboxylation: The β-keto dicarboxylic acid intermediate is gently heated. The carboxylic acid group beta to the ketone is thermally labile and readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound. libretexts.org

This pathway is highly reliable and versatile for producing a wide range of substituted β-keto acids.

Reduction-mediated strategies offer an alternative, albeit often more complex, route to β-keto acids. One such approach involves the synthesis and subsequent reductive cleavage of a heterocyclic precursor, such as an isoxazole (B147169). The isoxazole ring serves as a masked form of the β-keto functional group.

A plausible sequence for this strategy is as follows:

Chalcone (B49325) Formation: 4-chloroacetophenone is condensed with 4-chlorobenzaldehyde (B46862) in a base-catalyzed aldol (B89426) condensation to form a chalcone. The resulting α,β-unsaturated ketone is then brominated.

Isoxazole Synthesis: The brominated chalcone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base. wpmucdn.com This sequence of reactions leads to the formation of a 3,5-disubstituted isoxazole, in this case, a 3,5-bis(4-chlorophenyl)isoxazole.

Reductive Ring Cleavage: The key step is the reductive opening of the isoxazole ring. This is typically achieved through catalytic hydrogenation, often using a catalyst like Raney nickel (Raney Ni). The reduction cleaves the weak N-O bond, generating a β-enaminoketone intermediate.

Hydrolysis: The β-enaminoketone is then hydrolyzed under acidic conditions to yield the final this compound.

The efficiency of β-keto acid synthesis can be significantly improved through the use of catalysts, which can enable milder reaction conditions, reduce waste, and increase yields.

One of the most common applications of catalysis is in improving the Claisen condensation. Instead of stoichiometric amounts of strong bases, Lewis acids can be used to promote the reaction. For instance, the condensation of a silyl enol ether derived from a ketone with an acid chloride can be catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) or milder catalysts like MgBr₂·OEt₂. organic-chemistry.org This approach avoids the strongly basic conditions of the traditional Claisen reaction.

Another catalytic strategy involves the carboxylation of an appropriate precursor. For example, the reaction of 4-chloroacetophenone with methylmagnesium carbonate (the "Stiles reagent") can produce the desired β-keto acid. This reaction involves the nucleophilic addition of a Grignard-like reagent to the carbonyl group, followed by carboxylation.

Furthermore, heterogeneous catalysts are being explored for related transformations. In one study, a composite iron and manganese dioxide catalyst was used to synthesize m-chloropropiophenone from m-chlorobenzoic acid and propionic acid, a process involving condensation and decarboxylation steps. researchgate.net Such catalytic systems could potentially be adapted for the synthesis of this compound, offering advantages in catalyst recovery and reuse.

Comparative Analysis of Synthetic Pathways: Yields, Selectivity, and Reaction Conditions

The selection of a synthetic pathway for this compound depends on a comparative analysis of factors such as yield, selectivity, cost of reagents, and simplicity of the procedure. The three primary strategies discussed—condensation-decarboxylation, direct Claisen-type condensation, and the reduction-mediated isoxazole route—each present distinct advantages and disadvantages.

The following table provides a comparative overview of these synthetic pathways.

| Synthetic Pathway | Key Steps | Typical Reagents/Conditions | Typical Yields | Advantages & Disadvantages |

|---|---|---|---|---|

| Condensation-Decarboxylation (Malonic Ester Route) | 1. Acylation of diethyl malonate 2. Saponification 3. Decarboxylation | 1. 4-chlorobenzoyl chloride, NaOEt/EtOH 2. NaOH(aq), then H₃O⁺ 3. Heat (~100-150 °C) | Good to High (overall 60-80%) | Adv: Reliable, versatile, clean final step. Disadv: Multi-step, requires thermal decarboxylation. |

| Direct Claisen Condensation (followed by hydrolysis) | 1. Condensation of 4-chloroacetophenone with diethyl carbonate 2. Hydrolysis of the resulting ester | 1. Sodium hydride (NaH), diethyl carbonate 2. NaOH(aq), then H₃O⁺ | Moderate to Good (overall 50-75%) | Adv: Fewer steps, atom economical. Disadv: Requires strong base (NaH), strictly anhydrous conditions. |

| Reduction-Mediated Synthesis (Isoxazole Route) | 1. Isoxazole formation 2. Reductive ring-opening 3. Hydrolysis | 1. Hydroxylamine, base 2. H₂, Raney Ni catalyst 3. H₃O⁺(aq) | Low to Moderate (overall 20-40%) | Adv: Useful for complex structures, employs masking group strategy. Disadv: Long synthesis, low overall yield, uses hazardous reagents. |

Chemical Reactivity and Transformation Mechanisms of 3 4 Chlorophenyl 3 Oxopropanoic Acid

Decarboxylation Mechanisms of β-Keto Acids: Theoretical and Experimental Investigations Pertinent to 3-(4-Chlorophenyl)-3-oxopropanoic Acid

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a hallmark reaction of β-keto acids like this compound. chemistrytalk.orgwikipedia.org This process typically occurs upon heating and proceeds through a concerted mechanism involving a cyclic, six-membered transition state. chemistrytalk.orgmasterorganicchemistry.com In this transition state, the carboxyl proton is transferred to the carbonyl oxygen while the C-C bond between the carboxyl group and the α-carbon is cleaved. nih.gov This concerted pathway results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone, in this case, 4-chloroacetophenone. masterorganicchemistry.compearson.com Theoretical studies on model β-keto acids predict an activation barrier of approximately 26-33 kcal/mol for this process. nih.gov

The solvent environment plays a critical role in the decarboxylation of β-keto acids. The reaction rate and mechanism are influenced by the solvent's polarity and its ability to form hydrogen bonds.

Non-polar Solvents : In non-polar solvents, the enol form of the β-keto acid is more prevalent. masterorganicchemistry.com This is because the enol tautomer is stabilized by a strong internal hydrogen bond, forming a six-membered ring. This pre-organization of the molecule facilitates the formation of the cyclic transition state required for decarboxylation. masterorganicchemistry.com

Polar/Protic Solvents : In polar and especially protic solvents like water, the keto form is favored. Protic solvents can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the carbonyl and carboxyl groups of the β-keto acid. masterorganicchemistry.comacs.org Early investigations by Westheimer noted that while a charged intermediate would be stabilized by polar solvents, leading to a significant rate increase, no such acceleration was observed for β-keto acid decarboxylation. This finding provided strong evidence against a stepwise mechanism involving a charged intermediate and supported the concerted, cyclic transition state model. masterorganicchemistry.com

Table 1: Solvent Effects on Decarboxylation of β-Keto Acids

| Solvent Type | Predominant Tautomer | Effect on Internal H-Bond | Decarboxylation Rate | Rationale |

| Non-polar (e.g., CCl₄) | Enol | Stabilized | Generally faster | Favors the cyclic transition state required for the concerted mechanism. masterorganicchemistry.com |

| Polar Aprotic (e.g., DMF) | Keto | Partially disrupted | Intermediate | Less stabilization of the cyclic transition state compared to non-polar solvents. |

| Polar Protic (e.g., H₂O, Ethanol) | Keto | Disrupted | Generally slower | Solvent molecules interfere with the internal hydrogen bond necessary for the cyclic transition state. masterorganicchemistry.comacs.org |

The decarboxylation of this compound can be accelerated through various catalytic methods. Catalysts can function by stabilizing the transition state or by providing an alternative, lower-energy reaction pathway.

Acid/Base Catalysis : The reaction can be subject to both general and specific acid-base catalysis. Bases can deprotonate the carboxylic acid, forming a carboxylate anion. The loss of CO₂ from this anion is often faster, although it proceeds through a different, higher-energy transition state unless the β-carbonyl group is present to stabilize the resulting carbanion. nih.govnist.gov

Metal Catalysis : Various metal catalysts have been shown to promote decarboxylation. Metal oxides can act as catalysts where a metal atom on the surface serves as an electrophilic center, activating the carbonyl group and facilitating C-C bond cleavage. acs.org For instance, ZrO₂ and KOH-TiO₂ have been studied for their catalytic activity in the decarboxylation of different β-keto acids. acs.org Transition metals such as copper, palladium, and iridium are also used in decarboxylative coupling reactions, where the decarboxylation event generates a reactive intermediate that is immediately trapped in a bond-forming reaction. organic-chemistry.orgrsc.orgresearchgate.net

Photoredox Catalysis : Modern synthetic methods employ visible-light photoredox catalysis for decarboxylation under mild conditions. organic-chemistry.org In these systems, a photocatalyst, upon absorbing light, can mediate an oxidative decarboxylation, often in concert with a co-catalyst like copper, to generate radical intermediates. nih.gov

Condensation Reactions Involving the Carbonyl and Carboxyl Functionalities of this compound

The presence of both a ketone and a carboxylic acid allows this compound to participate in a variety of condensation reactions, making it a valuable building block in organic synthesis.

The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and their derivatives, such as hydrazines and hydroxylamines. These reactions typically occur under mildly acidic conditions, which serve to activate the carbonyl group toward attack and facilitate the dehydration of the resulting carbinolamine intermediate.

Imine Formation : Reaction with a primary amine (R-NH₂) leads to the formation of an imine (or Schiff base).

Hydrazone Formation : Reaction with hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine like phenylhydrazine (B124118) yields the corresponding hydrazone. nih.gov For example, studies on similar β-keto acids have shown that reaction with phenylhydrazine readily produces the corresponding phenylhydrazono derivative. nih.gov The synthesis of various hydrazones from hydrazide precursors is a well-established synthetic route. nih.gov

These reactions are reversible, and the position of the equilibrium can be controlled by the removal of water.

The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions to form a wide array of heterocyclic compounds. amazonaws.com These reactions often involve condensation with a dinucleophile, where both nucleophilic centers react with the carbonyl and carboxyl (or a derivative) functionalities of the β-keto acid.

Formation of Pyridazinones : Reaction with hydrazine can lead to the formation of a six-membered pyridazinone ring. The initial condensation at the keto group forms a hydrazone, which is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxyl group (or its ester derivative), and subsequent dehydration. nih.gov

Synthesis of Quinolines and other Heterocycles : In reactions like the Friedländer annulation, the enolate of the β-keto moiety can react with 2-aminobenzaldehydes or 2-aminoketones to construct quinoline (B57606) frameworks. nih.gov Similarly, multicomponent reactions involving β-dicarbonyl compounds are a common strategy for synthesizing complex heterocyclic structures like tetrahydropyridines. researchgate.net

Formation of Oxazoles : The reaction of this compound or its derivatives with suitable reagents can also lead to the formation of five-membered heterocycles like oxazoles. chemsynthesis.com

The versatility of this compound as a precursor is significant, as it provides access to a rich diversity of heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.

Enolization and Tautomeric Equilibria Studies of the β-Keto Acid Moiety

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. pearson.com This keto-enol tautomerism is a fundamental aspect of its structure and reactivity. The enol form is generated by the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons.

The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent. masterorganicchemistry.comnih.gov

In non-polar solvents , the enol form is often the major species. It is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carboxylic acid's carbonyl oxygen, creating a stable, quasi-aromatic six-membered ring. masterorganicchemistry.com

In polar, protic solvents , the keto form typically predominates. The solvent molecules can solvate both the keto and carboxyl groups through intermolecular hydrogen bonding, which disrupts and outweighs the stabilizing effect of the internal hydrogen bond in the enol tautomer. masterorganicchemistry.comresearchgate.net

The enol tautomer is not merely a structural isomer but a key reactive intermediate. The decarboxylation of β-keto acids, as discussed previously, proceeds through the enol form, which allows for the formation of the necessary cyclic transition state. chemistrytalk.orgmasterorganicchemistry.com Furthermore, the enol or its corresponding enolate is the nucleophilic species in many condensation reactions, such as alkylations and acylations at the α-carbon. The study of tautomeric equilibria, often using spectroscopic methods like NMR in conjunction with computational DFT calculations, is crucial for understanding and predicting the chemical behavior of these molecules. mdpi.com

Table 2: Properties of Tautomers of this compound

| Tautomer | Key Structural Feature | Stability in Non-polar Solvents | Stability in Polar Protic Solvents | Role in Reactivity |

| Keto Form | C=O and CH₂ group | Less Stable | More Stable | Ground state in many conditions; reacts at the carbonyl carbon. |

| Enol Form | C=C-OH (enol) | More Stable (Intramolecular H-bond) | Less Stable | Key intermediate for decarboxylation; acts as a nucleophile in condensation reactions. chemistrytalk.orgmasterorganicchemistry.com |

Application of 3 4 Chlorophenyl 3 Oxopropanoic Acid As a Versatile Synthetic Intermediate

Precursor in the Multistep Synthesis of Complex Organic Molecules

The reactivity of both the keto and carboxylic acid groups in 3-(4-Chlorophenyl)-3-oxopropanoic acid makes it an ideal starting point for the synthesis of elaborate organic compounds through sequential chemical reactions.

A notable application of this compound is its role as a key intermediate in the synthesis of Pimobendan. Pimobendan is a veterinary medication used for the management of heart failure in dogs. jk-sci.com Several synthetic routes for Pimobendan have been developed, with some utilizing intermediates derived from or structurally related to this compound.

The following table summarizes a synthetic step involving this compound in a reported route to Pimobendan.

| Precursor | Reagents and Conditions | Product | Reference |

| (E)-4-(4-chlorophenyl)-3-methyl-4-oxobut-2-enoic acid | Zinc dust, Acetic acid, Water, 0°C to 80°C | This compound | nih.gov |

The structural framework of this compound, a 1,3-dicarbonyl compound, is a valuable building block for the synthesis of a variety of substituted aromatic and heterocyclic scaffolds. These scaffolds are the core structures of chemical libraries, which are large collections of diverse compounds used in high-throughput screening for drug discovery and other biological research.

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines is a well-established method for the preparation of pyrazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities. jk-sci.comresearchgate.netrsc.orgslideshare.netslideshare.net This reaction is known as the Knorr pyrazole (B372694) synthesis. Specifically, 3-(4-chlorophenyl)-pyrazole derivatives have been synthesized and evaluated for their antifungal and antitubercular activities, indicating the utility of the parent oxopropanoic acid in generating medicinally relevant scaffolds. nih.govdaneshyari.com

Similarly, condensation of 1,3-dicarbonyl compounds or their derivatives with amidines, ureas, or thioureas is a common strategy for the synthesis of pyrimidines. bu.edu.egijprajournal.comorganic-chemistry.org Pyridazinones, another important class of heterocycles, can also be synthesized from precursors structurally related to this compound by reaction with hydrazines. ekb.egnih.govnih.gov

The versatility of this compound in generating these diverse heterocyclic systems makes it a valuable tool for combinatorial chemistry, enabling the rapid generation of large numbers of distinct molecules for biological screening.

| Heterocyclic Scaffold | General Precursors | Key Reaction Type |

| Pyrazoles | 1,3-Dicarbonyl compound, Hydrazine (B178648) | Condensation |

| Pyrimidines | 1,3-Dicarbonyl compound, Amidine/Urea/Thiourea | Condensation |

| Pyridazinones | γ-Keto acid, Hydrazine | Condensation |

Derivatization of this compound for Novel Synthetic Pathways

The chemical reactivity of this compound can be further exploited through various derivatization reactions, opening up new avenues for the synthesis of novel compounds and intermediates.

The carboxylic acid group of this compound can be readily converted to an ester through reactions with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. nih.gov The resulting esters, such as ethyl 3-(4-chlorophenyl)-3-oxopropanoate and methyl 3-(4-chlorophenyl)-3-oxopropanoate, are themselves valuable synthetic intermediates.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate can be synthesized by the reaction of 4-chloro acetophenone (B1666503) with diethyl carbonate in the presence of a strong base like sodium hydride. nih.gov These esters often serve as more versatile intermediates than the parent carboxylic acid in certain reactions, as the ester group can be a better protecting group or can be more readily transformed into other functional groups. The physical and chemical properties of these esters are well-documented.

The table below lists some physical properties of a common ester derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 2881-63-2 | C₁₁H₁₁ClO₃ | 226.66 | 268-269 |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | 22027-53-8 | C₁₀H₉ClO₃ | 212.63 | - |

Beyond esterification, the ketone and active methylene (B1212753) groups of this compound and its derivatives provide opportunities for a wide range of other chemical transformations. The reaction with hydrazines to form hydrazones is a key transformation that can lead to the synthesis of various heterocyclic compounds. mdpi.commdpi.com

For example, the reaction of the β-keto acid moiety with hydrazine hydrate (B1144303) can lead to the formation of pyrazolone (B3327878) rings. Furthermore, the intermediate hydrazones can undergo cyclization reactions to form other heterocyclic systems, such as 1,3,4-oxadiazoles, which are known to possess a range of biological activities. nih.govscirp.org These transformations highlight the potential of this compound as a scaffold for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Spectroscopic and Structural Elucidation Methodologies in Research on 3 4 Chlorophenyl 3 Oxopropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(4-chlorophenyl)-3-oxopropanoic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the precise assignment of atoms and functional groups.

In the ¹H NMR spectra of derivatives, the aromatic protons of the 4-chlorophenyl group typically appear as a set of doublets in the downfield region (approximately 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propanoic acid backbone, specifically the methylene (B1212753) (-CH₂-) group, exhibit signals whose chemical shift and multiplicity are influenced by adjacent functional groups. For instance, in sulfone derivatives, these methylene protons can appear as triplets at distinct chemical shifts, such as one triplet around 2.8 ppm and another further downfield around 3.4 ppm, indicating their proximity to different electronic environments. researchgate.net

The presence of other functional groups introduced during synthesis, such as amides, pyrazoles, or pyrroles, gives rise to additional characteristic signals. For example, an amide N-H proton can often be observed as a broad singlet. researchgate.net The integration of these signals provides the ratio of protons in different environments, confirming the successful incorporation of various moieties. In some cases, restricted rotation around bonds, such as a C-N amide bond, can lead to the appearance of isomeric mixtures in solution, which manifest as double sets of resonances in the ¹H NMR spectrum. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons (ketone and acid/ester), the aromatic carbons (with the carbon attached to the chlorine atom having a characteristic shift), and the aliphatic carbons of the propanoic chain.

Detailed research findings from the structural elucidation of a pyrazole (B372694) derivative of a related sulfone are presented in the table below. researchgate.net

Interactive Table 1: ¹H NMR Spectral Data for 3-[4-(chlorophenyl)sulfonyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one researchgate.net

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyrazole-CH₃ | 2.17 | Singlet | 6H | Two methyl groups on the pyrazole ring |

| Propane-CH₂ | 2.81-2.83 | Triplet | 2H | Methylene group adjacent to the pyrazole |

| SO₂-CH₂ | 3.40-3.44 | Triplet | 2H | Methylene group adjacent to the sulfonyl group |

| Pyrazole-CH | 7.26 | Singlet | 1H | Proton on the pyrazole ring |

| Aromatic-H | 7.55-7.87 | Multiplet | 4H | Protons on the 4-chlorophenyl ring |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

For the parent compound, this compound (C₉H₇ClO₃), the predicted monoisotopic mass is 198.00838 Da. uni.lu In analysis, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. These adducts are then detected by the mass analyzer, and their mass-to-charge ratios (m/z) confirm the molecular weight of the analyte. uni.lu Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of complex mixtures before detection, which is particularly useful for analyzing reaction products and identifying impurities. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) or techniques like Time-of-Flight (TOF) mass spectrometry, provides valuable structural information. nih.govsci-hub.st By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the molecular structure. For example, the fragmentation of a derivative might involve the loss of small molecules like water (H₂O) or carbon dioxide (CO₂), or the cleavage of specific bonds within the molecule, revealing the connectivity of its constituent parts. nih.gov

The table below lists the predicted mass-to-charge ratios for various adducts of the parent compound, which are crucial for its identification via mass spectrometry. uni.lu

Interactive Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₇ClO₃) uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.01566 |

| [M+Na]⁺ | 220.99760 |

| [M+K]⁺ | 236.97154 |

| [M+NH₄]⁺ | 216.04220 |

| [M-H]⁻ | 197.00110 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular types of chemical bonds and functional groups.

The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The spectrum would also feature two distinct carbonyl (C=O) stretching vibrations: one for the ketone group and one for the carboxylic acid group, typically appearing in the region of 1680-1760 cm⁻¹.

For synthetic derivatives, the IR spectrum provides clear evidence of chemical transformations. For example, in the synthesis of sulfone derivatives, the appearance of two strong absorption bands around 1317 cm⁻¹ and 1153 cm⁻¹ confirms the presence of the sulfonyl (SO₂) group. researchgate.net Other characteristic bands include C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic chains (around 2850-2960 cm⁻¹), and the C-Cl stretch at lower wavenumbers. researchgate.netmdpi.com

The following table summarizes key IR absorption bands observed in a derivative of a related compound, illustrating how this technique is used for functional group confirmation. researchgate.net

Interactive Table 3: Characteristic IR Absorption Bands for 3-[4-(chlorophenyl)sulfonyl]-1-(pyrrol-1-yl)propan-1-one researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3247 | N-H (Pyrrole) | Stretching |

| 3033 | Aromatic C-H | Stretching |

| 2925 | Aliphatic C-H | Stretching |

| 1667 | Amide C=O | Stretching |

| 1317, 1153 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |

| 1088 | S-Aryl | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For derivatives of this compound that can be grown as single crystals, this method provides definitive information on bond lengths, bond angles, absolute stereochemistry, and molecular conformation.

The analysis of a crystal structure reveals how the molecule is oriented and packed within the crystal lattice. This is particularly insightful for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the supramolecular assembly. For example, in the crystal structure of a related glutaric acid-amide derivative, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid, X-ray analysis showed that the backbone adopts an extended, all-trans configuration. semanticscholar.org

Furthermore, the study revealed that the terminal carboxylic acid and phenyl groups were twisted relative to the plane of the bridging atoms. semanticscholar.org The molecular packing was dominated by hydrogen bonding, where carboxylic acid groups formed hydrogen bonds with carbonyl oxygen atoms, and amide N-H groups bonded to amide oxygen atoms, linking the molecules into supramolecular tapes. semanticscholar.org This level of detail is unattainable with other spectroscopic methods and is essential for understanding the solid-state properties of the material.

The crystallographic data obtained from such an analysis are highly precise, as shown in the table below for a related derivative. semanticscholar.org

Interactive Table 4: Selected Crystal Data for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid semanticscholar.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.2349(19) |

| b (Å) | 4.8027(5) |

| c (Å) | 9.7993(7) |

| β (°) | 96.863(7) |

| Volume (ų) | 1132.40(17) |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Studies on 3 4 Chlorophenyl 3 Oxopropanoic Acid

Quantum Chemical Calculations: Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the optimized geometry and electronic characteristics of molecules like 3-(4-Chlorophenyl)-3-oxopropanoic acid.

Electronic Structure: The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorophenyl group and the keto and carboxylic acid moieties significantly influences the electron distribution.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In this molecule, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic group, highlighting sites for nucleophilic attack.

Molecular Geometry: Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the sp² hybridized carbonyl carbon and the aromatic ring suggests a largely planar structure in those regions, while the sp³ hybridized methylene (B1212753) carbon allows for conformational flexibility.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C=O (Carboxylic) | ~1.21 Å |

| Bond Length | C-O (Carboxylic) | ~1.35 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-C(O)-C | ~118° |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

| Dihedral Angle | Cl-C-C-C(O) | Variable (Conformation Dependent) |

Conformational Analysis: Conformational analysis is crucial for understanding the molecule's flexibility and identifying its most stable conformers. This is typically performed by systematically rotating specific dihedral (torsion) angles and calculating the potential energy at each step, generating a potential energy surface (PES). For this compound, key rotations would be around the C-C single bonds of the propanoic acid backbone and the bond connecting the phenyl ring to the carbonyl group. The analysis would reveal the relative energies of different spatial arrangements, such as gauche and anti-conformations, and identify the global minimum energy structure which is the most populated conformer at equilibrium. chemistrysteps.com

Mechanistic Investigations through Transition State Modeling of Key Reactions (e.g., Decarboxylation)

Computational chemistry is a powerful tool for investigating reaction mechanisms. For β-keto acids like this compound, decarboxylation is a characteristic reaction. Theoretical modeling can map the entire reaction pathway, from reactants to products, by identifying the crucial transition state.

The decarboxylation of a β-keto acid is proposed to proceed through a cyclic, six-membered transition state involving the enol tautomer. In this transition state, the carboxylic acid proton is transferred to the carbonyl oxygen, facilitating the cleavage of the C-C bond and the release of carbon dioxide.

Computational modeling involves locating the geometry of this transition state structure on the potential energy surface. A transition state is a first-order saddle point, meaning it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Vibrational frequency analysis is used to confirm the transition state, which is characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the breaking of the C-C bond).

Once the reactant, transition state, and product geometries are optimized, their energies can be calculated to determine the reaction's energetic profile.

| Parameter | Description | Predicted Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | Energy difference between the reactant and the transition state. | 25 - 35 |

| Reaction Energy (ΔErxn) | Overall energy difference between the reactant and the products. | -10 to -20 (Exothermic) |

These calculations provide fundamental insights into the reaction's kinetics (governed by the activation energy) and thermodynamics (governed by the reaction energy), explaining why the reaction occurs readily upon heating.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structural elucidation and the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): Following geometry optimization, vibrational frequency calculations can predict the infrared (IR) and Raman spectra. The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. These predicted frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by an empirical scaling factor for better accuracy. This allows for the confident assignment of specific absorption bands in an experimental spectrum to particular molecular motions.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic) | Stretching of the acidic hydroxyl bond. | ~3400-3550 (monomer), broad in condensed phase |

| C=O Stretch (Ketone) | Stretching of the ketone carbonyl bond. | ~1730-1750 |

| C=O Stretch (Carboxylic) | Stretching of the carboxylic acid carbonyl bond. | ~1760-1780 |

| C-Cl Stretch | Stretching of the carbon-chlorine bond. | ~700-750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The correlation between calculated and experimental NMR spectra is invaluable for confirming molecular structures, especially for complex molecules where empirical assignment can be ambiguous. Comparing the predicted chemical shifts for each unique carbon and proton with experimental data provides a robust validation of the compound's structure. researchgate.net

Conclusion and Future Directions in Research on 3 4 Chlorophenyl 3 Oxopropanoic Acid

Summary of Current Academic Research Advancements and Key Findings

Academic research on 3-(4-Chlorophenyl)-3-oxopropanoic acid is primarily contextualized by the broader investigation of β-keto acids and their synthetic applications. The compound itself is typically prepared through the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This ester is accessible via established synthetic routes such as the Claisen condensation, which involves the reaction of 4-chloroacetophenone with a carbonate like diethyl carbonate in the presence of a strong base. prepchem.comfiveable.me

The key value of this compound in research stems from its versatile reactivity. Like other β-keto acids, it serves as a potent nucleophile, particularly after decarboxylation, which generates a reactive enolate intermediate. researchgate.net This reactivity has been harnessed to form new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecular architectures.

Current research advancements can be summarized as follows:

Synthesis of Heterocycles: The β-keto acid moiety is a classic precursor for the synthesis of various heterocyclic systems. The dual functionality of the ketone and carboxylic acid allows for condensation reactions with binucleophiles to form pyridines, pyrimidines, pyrazoles, and other important scaffolds in medicinal chemistry.

Precursor to Bioactive Molecules: The 4-chlorophenyl group is a common substituent in pharmacologically active compounds. Research has shown that derivatives of similar propanoic acid structures exhibit a range of biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Decarboxylative Reactions: A significant area of research focuses on the use of β-keto acids in decarboxylative reactions. These transformations are highly efficient as they release carbon dioxide as the only byproduct, making the reactions thermodynamically favorable. This approach has been used in aldol (B89426) reactions, Mannich reactions, and Michael additions, where the β-keto acid serves as a more convenient and stable equivalent of a ketone enolate. researchgate.net

Identification of Remaining Research Gaps and Emerging Opportunities in Organic Synthesis

Despite the well-established utility of β-keto acids, specific research focused on this compound reveals several gaps and opportunities for future exploration in organic synthesis.

Asymmetric Catalysis: A major underexplored area is the development of enantioselective reactions using this compound. While asymmetric decarboxylative reactions of β-keto acids are known, the application of modern chiral catalysts (both metal-based and organocatalysts) to this specific substrate is limited. Developing catalytic systems that can control the stereochemistry during C-C bond formation would significantly enhance its synthetic value, providing access to chiral building blocks for the pharmaceutical industry.

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis to activate or engage β-keto acids is an emerging frontier. These methods could unlock novel reaction pathways that are not accessible through traditional thermal methods, such as unique radical-based transformations or oxidative coupling reactions.

The table below summarizes the established and potential reaction pathways for β-keto acids like this compound, highlighting areas ripe for innovation.

| Reaction Type | Established Utility | Emerging Opportunities |

| Decarboxylative Addition | Serves as an enolate surrogate in aldol, Mannich, and Michael reactions. | Development of novel enantioselective variants using chiral catalysts. |

| Heterocycle Synthesis | Condensation with binucleophiles to form pyrazoles, pyrimidines, etc. | Use in multicomponent reactions (MCRs) to generate diverse libraries of complex heterocycles. |

| Cycloadditions | Limited application in traditional thermal cycloadditions. | Exploration of photochemical or metal-catalyzed cycloaddition pathways. |

| Coupling Reactions | Used as a nucleophilic partner in some coupling reactions. | Development of decarboxylative cross-coupling reactions mediated by photoredox or transition-metal catalysis. |

Prospective Methodological Innovations and Potential for Green Chemistry Applications

Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods involving this compound. This aligns with the twelve principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer chemicals.

Catalyst-Free Reactions in Green Solvents: A significant innovation would be the development of synthetic methods that proceed in environmentally friendly solvents like water, avoiding the use of hazardous organic solvents. Research has already demonstrated the feasibility of catalyst-free decarboxylative reactions of β-keto acids in water, a methodology that could be optimized for this specific compound. researchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes for the synthesis and transformation of this compound represents a promising green alternative. Biocatalysis offers high selectivity under mild reaction conditions (ambient temperature and neutral pH), reducing energy consumption and the formation of unwanted byproducts.

Atom Economy and Process Intensification: Methodological innovations should focus on maximizing atom economy. This includes designing reactions that incorporate most of the atoms from the reactants into the final product, such as cascade reactions. researchgate.net Furthermore, the adoption of continuous flow chemistry for the synthesis and derivatization of this compound could offer improved safety, efficiency, and scalability compared to traditional batch processing.

Avoiding Hazardous Reagents: The classical synthesis of the precursor ester often employs strong, hazardous bases like sodium hydride. prepchem.com Future research should aim to replace such reagents with safer, solid-supported bases or catalytic systems that can be easily recovered and reused. Similarly, moving away from toxic and volatile organic solvents towards bio-based solvents or supercritical fluids would significantly improve the environmental profile of synthetic processes. rsc.org

By focusing on these areas, the scientific community can enhance the synthetic utility of this compound while simultaneously advancing the principles of sustainable chemical manufacturing.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-3-oxopropanoic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via condensation of 4-chloroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under controlled heating (65°C for 4 hours). Post-reaction, the product is precipitated using dichloromethane, achieving a yield of ~56% . Variations in solvent (e.g., dichloromethane vs. toluene) and temperature can alter reaction kinetics and purity. For instance, higher temperatures may accelerate side reactions, reducing yield, while polar solvents improve solubility of intermediates .

Q. How can researchers validate the purity of this compound using analytical techniques?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purity validation. A validated protocol involves using a C18 column, mobile phase gradients of acetonitrile and phosphate buffer (pH 3.0), and UV detection at 254 nm. Impurities can be quantified by comparing retention times and peak areas against reference standards . Complementary techniques like NMR (¹H/¹³C) and LC-MS are critical for structural confirmation and detecting trace byproducts .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

Store the compound in a desiccator at room temperature, away from light and moisture. For long-term stability, lyophilization is recommended. Safety protocols include using nitrile gloves and fume hoods during handling, as aromatic intermediates may exhibit mild toxicity. Emergency procedures for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does this compound inhibit bacterial MurA enzyme, and what structural insights support its mechanism?

Molecular docking studies reveal that the 4-chlorophenyl group binds to the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) active site, disrupting the formation of the enolpyruvyl-UDP-GlcNAc intermediate. The keto group at position 3 coordinates with Lys22 and Asp305 residues, critical for catalysis. In vitro assays show IC₅₀ values in the micromolar range, comparable to fosfomycin but with improved selectivity against Gram-negative pathogens .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies in antimicrobial activity (e.g., MIC variations against E. coli) may arise from differences in assay conditions (e.g., pH, inoculum size) or compound stereochemistry. Systematic meta-analysis of published data, combined with in-house validation using standardized CLSI protocols, can identify confounding factors. For example, protonation of the carboxylic acid group at physiological pH enhances membrane permeability, explaining higher efficacy in neutral media .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key modifications include:

- Electron-withdrawing substituents (e.g., nitro at the phenyl para-position) to enhance enzyme binding via dipole interactions.

- Methylation of the keto group to reduce metabolic degradation, improving pharmacokinetics.

- Hybridization with quinoline moieties to exploit dual-target inhibition (e.g., FabH and DNA gyrase). In silico screening using AutoDock Vina and MM-GBSA scoring can prioritize candidates with optimal binding energies .

Q. What are the challenges in computational modeling of this compound’s interactions with lipid-binding proteins like FABP4/5?

Docking into FABP4’s hydrophobic cavity requires accurate force fields to model van der Waals interactions between the chlorophenyl group and residues like Phe16 and Arg125. Limitations include poor prediction of entropic contributions to binding. Hybrid QM/MM simulations and free-energy perturbation (FEP) calculations improve accuracy but demand high computational resources .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

Common issues include incomplete reaction (due to poor mixing) or side reactions (e.g., hydrolysis of the keto group). Solutions:

- Use a continuous flow reactor for better heat/mass transfer.

- Introduce scavengers (e.g., molecular sieves) to absorb water.

- Optimize stoichiometry (1:1.2 molar ratio of 4-chloroaniline to Meldrum’s acid) to drive the reaction to completion .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

Primary murine macrophages (LPS-induced TNF-α secretion) and human THP-1 cells are standard models. Dose-response curves (1–100 µM) and Western blotting for NF-κB pathway markers (e.g., p65 phosphorylation) provide mechanistic insights. Co-administration with inhibitors (e.g., BAY11-7082) can isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.